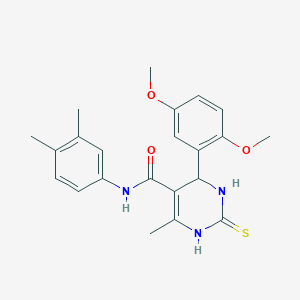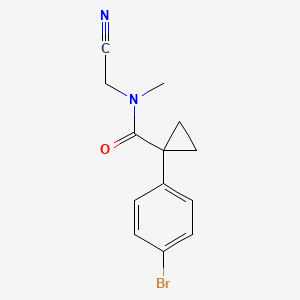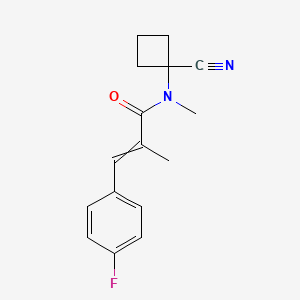
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the family of cyclopropyl amides. CCPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用机制
CCPA acts as a selective adenosine A1 receptor agonist, binding to the receptor and activating downstream signaling pathways. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of potassium channels, resulting in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. CCPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.
实验室实验的优点和局限性
One of the main advantages of CCPA is its high selectivity for adenosine A1 receptors, allowing for highly specific modulation of neuronal activity and neurotransmitter release. However, CCPA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and use the compound.
未来方向
There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of CCPA. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CCPA and to explore its potential as a neuroprotective agent in various disease models.
合成方法
CCPA can be synthesized using a multistep process involving the reaction of cyclobutanone with various reagents, including cyanogen bromide, sodium azide, and methylmagnesium bromide. The final product is obtained through the reaction of the intermediate compound with 4-fluorobenzaldehyde and N,N-dimethylformamide.
科学研究应用
CCPA has been widely used in scientific research due to its ability to selectively activate adenosine A1 receptors in the brain. Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity and neurotransmitter release. By selectively activating these receptors, CCPA can modulate neuronal activity and neurotransmitter release in a highly specific manner, making it an ideal tool for studying the physiological and pathological processes in the brain.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(10-13-4-6-14(17)7-5-13)15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXKGMNTOGCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


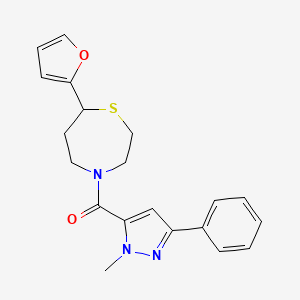
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)
![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)


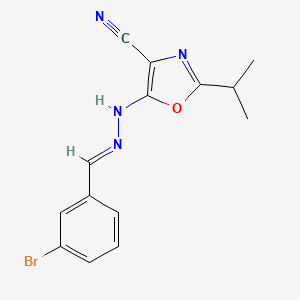
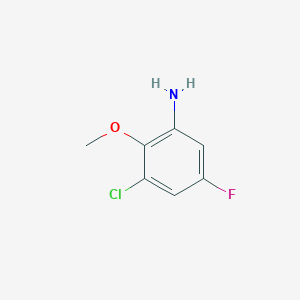
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)
![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)
